![molecular formula C18H16N4O2S B257120 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257120.png)
3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized for potential use in scientific research. This compound belongs to the class of thiadiazole derivatives and has demonstrated promising biological activities in preclinical studies.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in the body, such as enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can modulate various biochemical and physiological processes in the body. For example, it can inhibit the growth of cancer cells, reduce inflammation, and enhance the activity of neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include the need for further optimization of its pharmacokinetic properties and the lack of understanding of its long-term effects.
Zukünftige Richtungen
There are several future directions for the research of 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. These include:
1. Investigating its potential as a therapeutic agent for various diseases, such as cancer, epilepsy, and Alzheimer's disease.
2. Studying its mechanism of action in more detail to identify its molecular targets and pathways.
3. Developing more potent and selective analogs of the compound for improved efficacy and safety.
4. Conducting preclinical and clinical trials to evaluate its safety and efficacy in humans.
5. Exploring its potential as a tool compound for studying biological processes and disease mechanisms.
In conclusion, 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising chemical compound that has demonstrated various biological activities in preclinical studies. Further research is needed to fully understand its potential as a therapeutic agent and tool compound for scientific research.
Synthesemethoden
The synthesis of 3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methoxybenzylamine and 3-methoxyphenyl isothiocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is then refluxed and purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been investigated for its potential application in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticancer, antimicrobial, and anticonvulsant activities.
Eigenschaften
Produktname |
3-(4-Methoxybenzyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C18H16N4O2S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
6-(3-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4O2S/c1-23-14-8-6-12(7-9-14)10-16-19-20-18-22(16)21-17(25-18)13-4-3-5-15(11-13)24-2/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
IPJKELQHUJSNDU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.